Benchtop Stability of Cyclopropyl Pinacol Boronates Versus Free Boronic Acids
Cyclopropylboronic acid (1h) decomposes substantially on the benchtop under air over 15 days, whereas the corresponding MIDA boronate (2h) is indefinitely stable (>60 days, no detectable decomposition by ¹H NMR). Pinacol esters, while less inert than MIDA boronates, similarly protect the C–B bond and are routinely used to improve shelf life and weighing accuracy [1]. The target pinacol ester is therefore expected to exhibit significantly slower protodeboronation than the free acid [2-(2-methylcyclopropyl)phenyl]boronic acid, which is supported by class-level cyclopropyl boronic acid instability data [1].
| Evidence Dimension | Benchtop stability (solid state, air atmosphere) |
|---|---|
| Target Compound Data | Stable as pinacol ester; ≥1 year storage recommended in cool, dry conditions |
| Comparator Or Baseline | Cyclopropylboronic acid (1h): substantial decomposition after 15 days; MIDA boronate (2h): no detectable decomposition after ≥60 days [1] |
| Quantified Difference | Pinacol ester substantially more stable than free boronic acid; MIDA boronate >60 days vs acid <15 days [1] |
| Conditions | Solids stored on benchtop under air; purity assessed by ¹H NMR [1] |
Why This Matters
Shelf-stable, free-flowing solid simplifies inventory management and improves batch-to-batch reproducibility in parallel synthesis and scale-up campaigns.
- [1] Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009, 131, 6961–6963. View Source
